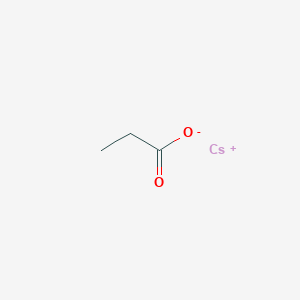

cesium;propanoate

Beschreibung

Significance of Carboxylate Salts in Chemical Synthesis and Materials Science

Carboxylate salts, generally having the formula M(RCOO)x where M is a metal and R is an organic group, are the conjugate bases of carboxylic acids fiveable.metaylorandfrancis.com. Carboxylic acids themselves are fundamental organic compounds characterized by the presence of the carboxyl group (-COOH) and are widely distributed in nature solubilityofthings.comwikipedia.org. They are versatile starting materials for the synthesis of a wide array of organic compounds, including pharmaceuticals, polymers, and agrochemicals solubilityofthings.com.

Carboxylate salts play crucial roles in various chemical transformations. They are important intermediates in the synthesis of esters, which are compounds with diverse applications in organic chemistry and biological processes fiveable.me. The carboxylate ion can react with alkyl halides or alcohols to form esters fiveable.mebritannica.com. The presence of carboxylate salts can also influence the solubility and reactivity of organic compounds fiveable.me. Furthermore, carboxylate salts can undergo reactions such as hydrolysis, decarboxylation, and esterification fiveable.me. In materials science, carboxylates are utilized in various applications, including as cation exchangers taylorandfrancis.com. Short-chain carboxylates, such as propionates, have also been explored for industrial interest, including in the context of anaerobic digestion taylorandfrancis.com.

Overview of Cesium Chemistry in Organic and Inorganic Systems

Cesium (Cs), an alkali metal with atomic number 55, is a soft, silvery-golden metal that is highly reactive wikipedia.orgacs.orgscienceinfo.com. It is the most electropositive and alkaline stable element acs.orgbritannica.com. Cesium readily loses its single valence electron to form a +1 oxidation state cation (Cs⁺) wikipedia.orgscienceinfo.comcdc.gov. Its chemistry is similar to that of other alkali metals, particularly rubidium wikipedia.org.

In organic chemistry, cesium compounds, including various cesium salts, are frequently employed as bases and reagents wikipedia.orgemory.edusamaterials.comeurekaselect.combiofuranchem.com. Cesium carbonate (Cs₂CO₃), for instance, is a widely used base, particularly in reactions requiring non-nucleophilic, strong bases samaterials.com. It is commonly utilized in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are essential for synthesizing complex organic molecules samaterials.com. Cesium salts can also be used in N-alkylation and O-alkylation reactions, as well as cyclization reactions samaterials.com. The use of cesium salts in organic synthesis has gained significant interest due to advantages such as shorter reaction times, higher yields, and milder reaction conditions, a phenomenon sometimes referred to as the "cesium effect" biofuranchem.comeurekaselect.combiofuranchem.comacs.org. This effect is attributed, in part, to the high solubility and reactivity of cesium carboxylates in polar aprotic solvents, where the cesium ion is well-solvated, and the carboxylate ions are essentially free and highly reactive acs.org.

In inorganic systems, cesium forms a variety of compounds, including halides, carbonates, nitrates, and sulfates scienceinfo.com. Cesium hydroxide (B78521) (CsOH) is known as a very strong base britannica.comcdc.gov. Cesium compounds have applications in areas such as thermoluminescent radiation dosimetry and as catalyst promoters wikipedia.orgacs.org.

Historical Context of Cesium Propanoate in Academic Literature

The study of cesium propanoate in academic literature dates back several decades. Early research explored the fundamental physical and chemical properties of cesium propanoate and other cesium carboxylates. For example, studies from the early 1960s investigated the synthesis, refractive indexes, densities, solubilities in various solvents (including water), thermal stability, and melting points of cesium propionate (B1217596), butyrate, and isovalerate osti.gov.

Later research delved into the reactivity of cesium propanoate, particularly its utility in organic synthesis. A notable application that emerged is its use as an epoxide cleavage and inversion reagent samaterials.combiofuranchem.comacs.orgresearchgate.net. This method, developed in the early 2000s, involves using cesium propanoate to open epoxide rings, producing regioisomeric propionates that can then be further transformed to yield inverted epoxides researchgate.net. This technique has been applied to prepare various new epoxides, including those important for polypropionate synthesis researchgate.net.

Furthermore, cesium propanoate has been investigated in the context of the "cesium effect," where cesium alkanoates, including the propionate, have been studied for their solubility, nucleophilic reactivity, and degree of ion pairing in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) acs.org. These studies, utilizing techniques such as ¹³³Cs NMR, have provided insights into the nature of the cesium ion and the reactivity of the carboxylate anion in solution, contributing to the understanding of why cesium salts can be particularly effective in certain organic reactions acs.org.

More recently, cesium propanoate has been explored for its potential in materials science applications, such as an additive in cesium lead halide perovskites for solar cells, where the propionate anion can substitute other commonly used anions biofuranchem.com. It has also been investigated as a precursor for cesium-based catalysts biofuranchem.com.

These examples highlight the evolution of research involving cesium propanoate, from early characterization studies to its application as a specific reagent in organic synthesis and its potential use in advanced materials.

Data Table:

| Property | Value | Source(s) |

| Appearance | White crystalline powder / White powder / White solid | americanelements.comsamaterials.comchembk.combiofuranchem.com |

| Molecular Formula | C₃H₅CsO₂ / C₂H₅CO₂Cs | americanelements.comsamaterials.combiofuranchem.com |

| Molecular Weight | 205.976 g/mol / 205.98 g/mol | americanelements.comsamaterials.combiofuranchem.commoldb.comfishersci.finih.gov |

| Melting Point | 160 °C / ~145-150 °C / 159-166 °C | americanelements.comsamaterials.comchembk.combiofuranchem.comscbt.com |

| Solubility | Soluble in water and alcohol solvents / Soluble in dimethyl formamide (B127407), dimethyl sulfoxide / Water soluble | chembk.combiofuranchem.comfishersci.fi |

| PubChem CID | 23693496 | americanelements.comfishersci.finih.gov |

| IUPAC Name | cesium;propanoate | americanelements.comfishersci.fi |

Eigenschaften

IUPAC Name |

cesium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Cs/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZSHUAKOJGWRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Cesium Propanoate

Direct Synthesis Routes for Cesium Propanoate

Reaction of Propanoic Acid with Cesium Hydroxide (B78521) or Carbonate

Cesium propanoate can be synthesized through the reaction of propanoic acid with either cesium hydroxide or cesium carbonate. chembk.com The reaction with cesium hydroxide is a straightforward acid-base neutralization:

CsOH + C₃H₅COOH → CsC₃H₅O₂ + H₂O chembk.com

Cesium carbonate (Cs₂CO₃) is also commonly employed for the preparation of cesium salts of weak organic acids, including carboxylic acids. umich.eduthieme-connect.de Cesium carbonate is favored due to its ease of handling and lower hygroscopicity compared to cesium hydroxide. umich.eduthieme-connect.de The reaction between propanoic acid and cesium carbonate yields cesium propanoate, water, and carbon dioxide.

Cs₂CO₃ + 2 C₃H₅COOH → 2 CsC₃H₅O₂ + H₂O + CO₂

This method is frequently used to generate cesium carboxylates, which can then be utilized in subsequent reactions, often dissolved in polar aprotic solvents like DMF. umich.eduthieme-connect.de

Solvent Considerations in Cesium Propanoate Synthesis

Solvent choice plays a crucial role in the synthesis and reactivity of cesium propanoate. Cesium propanoate is soluble in water and alcohol solvents, as well as dipolar aprotic solvents like dimethyl formamide (B127407) (DMF) and dimethyl sulfoxide (B87167) (DMSO). chembk.comsamaterials.combiofuranchem.com

Studies on the solubility and ion pairing of cesium alkanoates, including cesium propanoate, in dipolar aprotic solvents like DMF and DMSO have been conducted. umich.edu These investigations, sometimes utilizing 133Cs NMR spectroscopy, suggest that cesium salts are largely dissociated into free ions or solvent-separated ion pairs in these media. umich.edu This high degree of dissociation contributes to the enhanced nucleophilic reactivity observed with cesium carboxylates, a key aspect of the "cesium effect". umich.edu

The solubility of cesium propanoate in different solvents can vary. For instance, in one study, solubilities in methyl ethyl ketone (MEK), DMF, and DMSO were investigated, showing that cesium salts are generally more soluble in dipolar aprotic solvents compared to their rubidium counterparts. umich.edu Qualitatively, cesium acetate (B1210297) and cesium benzoate (B1203000) have been noted as being more soluble than cesium propanoate, although cesium acetate is more hygroscopic. umich.edu

While protic solvents like methanol (B129727) can be used for the preparation of preformed cesium salts, these are often subsequently rendered solvent-free before being used in reactions in dipolar aprotic solvents. thieme-connect.de

In Situ Generation of Cesium Propanoate in Reaction Systems

Cesium propanoate can also be generated in situ within a reaction system, rather than being pre-synthesized and isolated. This typically occurs when propanoic acid is present in a reaction mixture along with a cesium source, such as cesium carbonate or cesium hydroxide.

For example, in some synthetic procedures where cesium carbonate is used as a base in the presence of a carboxylic acid, the corresponding cesium carboxylate is formed in situ. thieme-connect.degoogle.com This in situ generation leverages the basicity of cesium carbonate to deprotonate the carboxylic acid, forming the cesium salt which then acts as the reactive species in the subsequent transformation. umich.eduthieme-connect.de This approach is particularly relevant in reactions where the cesium carboxylate is an intermediate, such as in certain nucleophilic substitution reactions or coupling reactions. umich.eduthieme-connect.degoogle.com

Cesium Propanoate as a Precursor in Complex Material Synthesis

Cesium propanoate serves as a valuable precursor in the synthesis of various complex materials, particularly in the field of nanomaterials and thin films.

Synthesis of Luminescent Cesium Lead Halide Perovskite Nanocrystals

Cesium lead halide perovskite nanocrystals (CsPbX₃, where X = Cl, Br, I) have attracted significant attention due to their strong and tunable luminescence. acs.orgcnr.ituantwerpen.benih.govresearchgate.netresearchgate.net Cesium propanoate is employed as a cesium source in the synthesis of these nanocrystals. acs.orgnih.gov

Various synthetic routes exist for preparing CsPbX₃ nanocrystals, including hot injection methods and room-temperature precipitation methods. uantwerpen.benih.govresearchgate.net In some protocols, a solution containing the cesium precursor, such as cesium propanoate, is prepared and then reacted with a lead halide precursor in a controlled environment. acs.orgnih.gov

For instance, a procedure for the multigram-scale synthesis of luminescent CsPbBr₃ nanobricks involves preparing a solution of cesium propanoate in a solvent mixture (e.g., heptane/isopropanol) and rapidly injecting it into a solution containing lead bromide and other ligands. acs.orgnih.gov The propionate (B1217596) anion from cesium propanoate can act as a ligand or influence the reaction kinetics and the resulting nanocrystal morphology. acs.org The use of cesium propanoate in such syntheses contributes to the formation of high-quality nanocrystals with desirable optical properties. acs.orgcnr.ituantwerpen.benih.govnih.gov

Preparation of Polypropionate Precursors

The synthesis of complex polypropionate natural products and analogs often requires the preparation of stereochemically defined building blocks, frequently referred to as polypropionate precursors. Cesium propanoate has emerged as a valuable reagent in specific synthetic methodologies aimed at preparing such precursors, primarily through its role as a highly effective nucleophile in epoxide cleavage and subsequent functionalization reactions.

Cesium carboxylates, including cesium propanoate, exhibit enhanced solubility and a high degree of ion pairing dissociation in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). researchgate.netbiofuranchem.com This characteristic leads to essentially free and highly reactive carboxylate anions, which are potent nucleophiles. researchgate.net This enhanced reactivity, sometimes referred to as the "cesium effect," facilitates reactions that are less efficient with other alkali metal carboxylates. biofuranchem.com

One significant application of cesium propanoate in the preparation of polypropionate precursors is its use as an epoxide cleavage and inversion reagent. researchgate.net This method allows for the synthesis of important intermediates, such as 3,4-epoxy alcohols, which are recognized as key precursors for polypropionate chains. researchgate.nettandfonline.com The reaction involves the nucleophilic attack of the propanoate anion on an epoxide ring, leading to the formation of regioisomeric propionates. researchgate.net

Furthermore, cesium carboxylates, particularly cesium propionate, have been successfully employed in versatile methods for hydroxyl inversion in molecules relevant to polypropionate synthesis. tandfonline.com This procedure is compatible with various functional groups, including sensitive 3,4-epoxy alcohols that might undergo undesirable cyclization under standard basic conditions. tandfonline.com The use of cesium propionate in this context provides a practical solution for inverting the configuration of hindered alcohols in both cyclic and noncyclic polypropionate systems and models, offering access to diastereomeric alcohols and novel epoxy alcohol precursors that may be challenging to obtain by alternative methods like iodocyclization techniques. tandfonline.com

Research findings highlight the efficiency of cesium propionate in these transformations. For instance, a method for hydroxyl inversion utilizing cesium carboxylates was developed for polypropionate precursors and models, demonstrating compatibility with 3,4-epoxy alcohols. tandfonline.com This strategy enabled the preparation of a series of diastereomeric alcohols and new 3,4-epoxy alcohols, improving the potential for applying epoxide-based approaches in polypropionate synthesis. tandfonline.com

Advanced Structural Investigations and Solution Chemistry of Cesium Propanoate

Crystal Structure Analysis of Cesium Propanoate and Analogous Alkali Metal Propanoates

Structural studies of alkali metal propanoates, including cesium propanoate, reveal common motifs despite variations in their specific crystal packing. Alkali metal propanoates, M⁺(C₂H₅COO)⁻ (where M⁺ = Na⁺, K⁺, Rb⁺, and Cs⁺), exhibit a layered structure in the solid state. researchgate.net These structures feature a bilayer formed by the coordination of alkali metal cations by six oxygen atoms in a chessboard pattern. This bilayer is situated between hydrophobic layers composed of the ethyl chains of the propanoate groups. researchgate.net

Each metal cation in these structures is coordinated by six oxygen atoms, typically arranged in a distorted trigonal prism. researchgate.net Two of these oxygen atoms belong to a bridging, bidentately coordinating carboxylate anion, while the remaining four oxygen atoms each belong to different carboxylate groups coordinating in a bridging monodentate mode. researchgate.net Despite this structural similarity, each alkali propanoate crystallizes in a different space group. researchgate.net For cesium propanoate, disorder of the methyl hydrogen atoms has been observed. researchgate.net

While detailed single-crystal structures for lithium propanoate have been reported, illustrating a monoclinic structure, similar detailed single-crystal data for cesium propanoate specifically were not extensively found in the immediate search results, although its layered structure within the alkali propanoate series is noted. researchgate.netucm.esacs.org

Ion Pairing and Aggregation Phenomena in Solution

The behavior of cesium propanoate in solution, particularly its degree of ion pairing and aggregation, significantly influences its reactivity. Studies using 133Cs NMR spectroscopy have been employed to investigate the extent of ion pairing of cesium alkanoates, including propionate (B1217596), in various solvents. researchgate.netacs.orgscispace.com

Influence of Solvent Polarity on Cesium Propanoate Ionization (e.g., Dimethylformamide, Dimethyl Sulfoxide)

The polarity of the solvent plays a critical role in the ionization and solvation of cesium propanoate. In dipolar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), cesium alkanoates, such as cesium propanoate, have been investigated regarding their solubility, nucleophilic reactivity, and degree of ion pairing. researchgate.netacs.orgscispace.comumich.edu

133Cs NMR studies indicate that in DMSO, there is no measurable effect of ion pairing with counterions like propionate, suggesting that solvation of the Cs⁺ ion is effective enough to minimize ion-pairing effects. umich.edu However, data suggests that dissociation in DMF may not be entirely complete, as indicated by a modest concentration dependence of the chemical shift. umich.edu Cesium propanoate is noted to be soluble in both dimethyl formamide (B127407) and dimethyl sulfoxide. fishersci.fisamaterials.comchembk.com

The relatively high solubility of cesium propanoate in DMF, compared to other alkali metal propanoates, contributes to higher concentrations of the nucleophile in solution, which can lead to improved reaction yields in certain applications. thieme-connect.de

Correlation Between Ion Pairing and Reactivity Profiles

The degree of ion pairing directly impacts the reactivity of the propanoate anion. When cesium propanoate is dissolved in dipolar aprotic solvents like DMF and DMSO, the cesium ion is considered to be virtually completely solvated, resulting in the carboxylate anions being essentially free and highly reactive. researchgate.netacs.orgscispace.com This high reactivity of the "naked" or solvent-separated carboxylate anion is a key aspect of the "cesium effect" observed in various organic transformations. acs.orgthieme-connect.deacs.org

The enhanced nucleophilicity of the relatively free propanoate anion in these solvents facilitates reactions such as SN2 displacements on primary and secondary halides, mesylates, and tosylates. acs.orgbiofuranchem.com The larger and more electropositive nature of the cesium ion, compared to lithium, sodium, or potassium analogues, is believed to contribute to better yields in SN2 displacement reactions. biofuranchem.com The "cesium effect" refers to the readiness with which cesium carboxylates in DMF can be alkylated with alkyl halides, an approach utilized in peptide synthesis. acs.orgthieme-connect.de The high solubility and low degree of solvation and ion pairing of cesium salts in polar aprotic solvents like DMF contribute to their exceptional reactivity compared to analogous alkali metal salts. acs.org

Coordination Chemistry of Cesium Carboxylates

Cesium carboxylates exhibit diverse coordination behavior, forming various structures including coordination polymers. In coordination polymers involving dicarboxylates, cesium ions can display coordination numbers such as six or nine. researchgate.net These polymers can feature unusual coordination bonds, such as Cs···F–C interactions. researchgate.net

In some instances, carboxylate moieties in cesium compounds coordinate exclusively to the Cs⁺ cations, as observed in certain uranyl carboxyphenylphosphonates depending on the reaction pH. capes.gov.br The coordination of cesium cations can also play a role in facilitating certain reactions, such as assisting the decarboxylation of carboxylate ions in the gas phase through cation coordination. researchgate.netnih.gov This suggests a Lewis acidic behavior of the Cs⁺ ion, coordinating to the carboxylate. researchgate.net

While specific detailed coordination structures of cesium propanoate itself in various complexes were not extensively detailed in the provided search results, the general principles of cesium carboxylate coordination chemistry, involving interactions with oxygen atoms of the carboxylate group and potential involvement in larger polymeric structures or specific catalytic interactions, are relevant.

Summary of Cesium Propanoate Properties

| Property | Value | Source(s) |

| Appearance | White crystalline powder | samaterials.combiofuranchem.comamericanelements.com |

| Molecular Weight | 205.98 g/mol | fishersci.fisamaterials.comamericanelements.comnih.gov |

| Melting Point | 160 °C (lit.) / 159-166 °C | samaterials.combiofuranchem.comamericanelements.comechemi.com |

| Solubility | Soluble in dimethyl formamide, dimethyl sulfoxide, water | fishersci.fisamaterials.comchembk.combiofuranchem.com |

| PubChem CID | 23693496 | fishersci.fiamericanelements.comnih.gov |

| CAS Number | 38869-24-8 | fishersci.fisamaterials.combiofuranchem.comamericanelements.comechemi.com |

Computational and Theoretical Chemistry of Cesium Propanoate Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict reaction pathways and mechanisms. In the context of cesium propanoate, DFT studies can help elucidate how this salt participates in chemical transformations.

Research involving cesium compounds, such as cesium carbonate and cesium hydroxide (B78521), highlights the utility of DFT in understanding reaction mechanisms where cesium plays a role. For instance, DFT calculations have been used to study the mechanism of CO2 hydrogenation reactions promoted by cesium carbonate, revealing insights into intermediate species and energy barriers. researchgate.net Another study utilized DFT to explore the mechanism of N-alkylation of amines, comparing the effects of cesium and sodium ions. researchgate.net These calculations suggested that cesium coordination can alter reaction preferences by influencing the transition state conformation. researchgate.net

While direct DFT studies specifically on cesium propanoate reaction mechanisms are not extensively detailed in the immediate search results, the application of DFT to similar cesium-mediated reactions provides a strong basis for its relevance. For example, DFT has been applied to study the mechanism of aldol (B89426) condensation reactions catalyzed by cesium-supported catalysts, where methyl propionate (B1217596) is a reactant. researchgate.netresearcher.life These studies explore the role of cesium species as active sites and investigate reaction pathways and energy profiles computationally. researchgate.net

DFT calculations typically involve optimizing the geometries of reactants, transition states, and products to determine the minimum energy pathway for a reaction. mdpi.comdergipark.org.tr This allows for the calculation of activation energies and reaction energies, providing valuable information about the feasibility and kinetics of a reaction. dergipark.org.tr

Molecular Dynamics Simulations for Solution Behavior and Ion Solvation

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules in a system over time. These simulations are particularly useful for understanding the behavior of ions and molecules in solution, including solvation structures and dynamics.

MD simulations have been employed to investigate the solvation of cesium ions in various environments. For example, studies have used MD simulations to examine the dynamics and structure of Cs⁺ solvation in liquid ammonia (B1221849) and aqueous ammonia solutions. researchgate.netresearchgate.net These simulations can provide details about the coordination number of cesium ions, the arrangement of solvent molecules in the solvation shells, and the lability of these solvation shells. researchgate.net

While specific MD simulations focusing solely on cesium propanoate in solution are not prominently featured, studies on related systems offer insights into the potential applications of this method. MD simulations have been used to study the intercalation of propanoate ions in layered double hydroxides, providing molecular-scale understanding of their orientation and interaction with the layers and hydrating water molecules. iitg.ac.in This demonstrates the capability of MD simulations to model the behavior of propanoate in condensed phases.

Furthermore, MD simulations are widely used to study ion solvation and the formation of ion pairs in different solvents. researchgate.netmdpi.com These simulations can quantify the free energy of solvation and ion-pair formation, offering a detailed picture of the interactions between ions and solvent molecules. researchgate.net The "cesium effect," which refers to the often unique reactivity and solubility of cesium salts, is partly attributed to the solvation behavior and ion pairing of the cesium cation and the corresponding anion. researchgate.netresearchgate.net MD simulations can provide a molecular basis for understanding these effects by characterizing the degree of ion pairing and the nature of ion-solvent interactions. researchgate.net

The simulation of explicitly solvated systems requires careful preparation protocols to ensure stable trajectories and meaningful results. nih.gov Techniques like Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) combine quantum mechanics for the solute (e.g., the ion) and molecular mechanics for the solvent, providing a more accurate description of ion-solvent interactions. researchgate.netresearchgate.netmdpi.com

Computational Approaches to Conformational Analysis and Stereoselectivity

Computational methods are essential tools for investigating the conformational preferences of molecules and understanding the factors that govern stereoselectivity in chemical reactions. Conformational analysis aims to identify the stable three-dimensional structures of a molecule and their relative energies. mdpi.comnih.govwgtn.ac.nz Stereoselectivity refers to the preferential formation of one stereoisomer over others in a reaction.

For the propanoate anion, computational methods can be used to explore its possible conformations, although its flexibility is relatively limited compared to larger organic molecules. The interaction of the propanoate anion with a cesium cation can influence its conformation and reactivity.

In the broader context of stereoselectivity in reactions involving carboxylates or related systems, computational studies, often employing DFT, are frequently used to investigate transition states and determine the energy differences leading to different stereoisomeric products. rsc.orgnih.govresearchgate.net For example, DFT calculations have been applied to study the mechanism and stereoselectivity of reactions catalyzed by N-heterocyclic carbenes (NHCs) involving carboxylic esters, where the formation of enolate intermediates and subsequent steps are investigated computationally to explain the observed stereochemical outcomes. rsc.org

While direct computational studies on the stereoselectivity specifically mediated by cesium propanoate are not explicitly found, the principles and methods applied to other metal carboxylates and cesium-promoted reactions are applicable. Computational conformational analysis can be coupled with techniques like NMR chemical shift calculations to help determine the structure and conformation of molecules in solution. nih.gov

Kinetic Modeling and Simulation of Cesium Propanoate-Mediated Reactions

Kinetic modeling and simulation are computational approaches used to describe and predict the rates of chemical reactions. These methods involve developing mathematical models based on proposed reaction mechanisms and using computational tools to simulate the concentration changes of reactants, intermediates, and products over time.

While direct kinetic modeling studies specifically focused on reactions mediated by cesium propanoate are not extensively detailed in the provided search results, the principles of kinetic modeling and simulation are broadly applicable to understanding reactions where cesium propanoate might play a role as a reactant, catalyst, or additive.

Cesium compounds, including cesium carbonate and cesium hydroxide, are known to promote various reactions, and their effects on reaction kinetics have been investigated experimentally and, in some cases, computationally. researchgate.netresearchgate.netresearchgate.net For example, cesium carbonate has been shown to enhance reaction rates in transesterification and alkylation reactions. researchgate.net Kinetic models can be developed to describe the rate laws of these reactions and to understand the role of the cesium species in influencing the reaction rate. mdpi.compreprints.org

Kinetic modeling often involves proposing a series of elementary reaction steps and assigning rate constants to each step. hinsberg.net Computational tools can then be used to solve the differential equations that describe the change in concentration of each species over time. mdpi.comhinsberg.net This allows for the simulation of reaction profiles and the prediction of product yields under different reaction conditions.

In the context of cesium propanoate, kinetic modeling and simulation could be applied to study reactions where the propanoate anion acts as a nucleophile or base, or where the cesium cation influences the reaction rate or selectivity through catalytic or templating effects. researchgate.net For instance, if cesium propanoate is used as an epoxide cleavage reagent, kinetic models could be developed to understand the reaction rate and the influence of factors like concentration and temperature. acs.orgsamaterials.com

Computational tools for kinetic modeling and simulation range from simple algebraic methods to complex software packages that can handle detailed reaction mechanisms with many species and reactions. mdpi.compreprints.orghinsberg.net These tools are valuable for optimizing reaction conditions, designing reactors, and gaining a deeper understanding of the underlying reaction processes.

Mechanistic Studies of Chemical Transformations Involving Cesium Propanoate

Role of Cesium Propanoate as a Nucleophilic Reagent

Cesium propanoate can act as a nucleophile, with the propanoate anion being the reactive species. The behavior of cesium salts in organic reactions, particularly in dipolar aprotic solvents like dimethylformamide (DMF), is often associated with the "cesium effect," which can enhance nucleophilic reactivity and solubility compared to other alkali metal salts. umich.edu

Epoxide Cleavage and Stereoselective Inversion Mechanisms

Cesium propanoate has been employed in the ring-opening of epoxides. Epoxide ring-opening can occur under basic or acidic conditions, typically involving nucleophilic attack on one of the epoxide carbons. libretexts.orgtransformationtutoring.comlibretexts.org Under basic conditions, the nucleophile usually attacks the less substituted carbon in an SN2-like fashion, leading to inversion of stereochemistry at the attacked carbon. libretexts.orgtransformationtutoring.comlibretexts.org

In the context of using cesium propanoate, the propanoate anion acts as the nucleophile, attacking the epoxide ring. This reaction can lead to the formation of hydroxy-esters. Studies have shown that cesium propanoate can be used in epoxide cleavage reactions that result in stereoselective inversion. researchgate.net For instance, a method involving cleavage of an epoxide with cesium propanoate, followed by activation of the resulting hydroxy-esters and subsequent ring closure, has been developed as an epoxide inversion method. researchgate.net This process highlights the ability of cesium propanoate to facilitate nucleophilic attack on the strained epoxide ring, leading to products with inverted stereochemistry at the site of attack. researchgate.net

SN2 Substitution Reactions and the "Cesium Effect"

Cesium propanoate is utilized in SN2 substitution reactions where the propanoate anion displaces a leaving group from an alkyl halide, mesylate, or tosylate. umich.edu The "cesium effect" is a phenomenon observed with cesium salts of weak organic acids, including carboxylates, in dipolar aprotic solvents such as DMF. umich.edu This effect refers to the enhanced reactivity and solubility of these cesium salts compared to other alkali metal salts under similar conditions. umich.edu

The high solubility of cesium carboxylates in dipolar aprotic solvents is attributed to the effective solvation of the cesium ion, leading to a greater degree of dissociation and the presence of more "naked" and highly reactive carboxylate anions. umich.eduresearchgate.net This increased concentration of free, highly nucleophilic propanoate anions in solution facilitates SN2 displacement reactions. umich.edu Consequently, cesium propanoate can achieve better reaction yields and rates in SN2 reactions compared to sodium or potassium propanoate, particularly in macrocyclization reactions where intramolecular SN2 substitution is involved. umich.edu The "cesium effect" contributes to the efficiency of these transformations, often allowing for reactions to proceed under milder conditions and with cleaner inversion of configuration at the reaction center. umich.edu

Cesium Propanoate in Decarboxylation Reactions

Cesium propanoate can participate in decarboxylation reactions, processes that involve the removal of a carboxyl group as carbon dioxide. These reactions often generate reactive intermediates such as radicals, which can then undergo further transformations.

Decarboxylative C(sp3)–C(sp2) Cross-Coupling Mechanisms

Decarboxylative cross-coupling reactions involving carboxylic acids or their salts have become a valuable tool for forming C–C bonds. chemrxiv.orgnih.govnih.gov In decarboxylative C(sp3)–C(sp2) cross-coupling, a carboxylic acid derivative undergoes decarboxylation to generate a carbon radical or organometallic species, which then couples with an sp2-hybridized carbon center, typically in an aryl or vinyl halide or pseudohalide. chemrxiv.orgnih.govnih.gov

Cesium propanoate can serve as a precursor for the alkyl radical involved in these coupling reactions. In electrochemically-driven decarboxylative C(sp3)–C(sp2) cross-coupling reactions, carboxylates, including those derived from propanoic acid, can undergo oxidative decarboxylation at the anode to form carbon-centered free radicals. chemrxiv.orgnih.govnih.govresearchgate.net These alkyl radicals can then combine with a transition metal intermediate, such as a NiII(Ar)(Br) species formed at the cathode from the aryl bromide and a nickel catalyst, to form the C(sp3)–C(sp2) bond. chemrxiv.orgnih.govnih.govresearchgate.net The use of cesium salts of carboxylic acids has been noted in such electrochemical cross-coupling reactions, where they undergo oxidative decarboxylation to generate alkyl radicals that participate in the catalytic cycle. chemrxiv.orgnih.govnih.govresearchgate.net

Decarboxylative Deuteration of Carboxylic Acids

Decarboxylative deuteration of carboxylic acids is a method for introducing deuterium (B1214612) atoms into organic molecules by replacing the carboxyl group with deuterium. nju.edu.cn This transformation typically involves the decarboxylation of a carboxylic acid derivative in the presence of a deuterium source.

Cesium propanoate, or cesium salts of other carboxylic acids, can be involved in decarboxylative deuteration processes. The use of a strong inorganic base, such as CsOH, can facilitate the formation of the cesium carboxylate, which can then undergo single-electron oxidation and decarboxylation to generate an alkyl radical. nju.edu.cn In the presence of a deuterium source, such as D₂O, and often under photoredox or other catalytic conditions, this alkyl radical can abstract a deuterium atom, leading to the deuterated product. nju.edu.cn While the direct use of cesium propanoate in a specific decarboxylative deuteration mechanism was not explicitly detailed in the search results, the principle of forming a cesium carboxylate to facilitate oxidative decarboxylation and subsequent deuteration of the resulting radical is applicable. nju.edu.cn

Electrochemical and Photoredox Pathways in Decarboxylation

Decarboxylation reactions can be initiated or promoted by electrochemical or photoredox methods. These pathways often involve single-electron transfer processes that lead to the formation of radical intermediates. unl.edunih.govnih.gov

In electrochemical decarboxylation, a carboxylate anion can be oxidized at an electrode, leading to the formation of a carboxyl radical, which rapidly loses CO₂ to generate an alkyl radical. nih.govrsc.org This is the fundamental principle behind the Kolbe electrolysis, although the specific application to cesium propanoate and its subsequent reactions would depend on the reaction conditions and the presence of other substrates. nih.govrsc.org

Photoredox catalysis utilizes visible light and a photocatalyst to facilitate single-electron transfer events. unl.edunih.gov In photoredox-catalyzed decarboxylation, an excited photocatalyst can oxidize a carboxylate, generating a carboxyl radical that subsequently decarboxylates to form an alkyl radical. unl.eduacs.orgprinceton.edu Cesium salts of carboxylic acids can be deprotonated and then oxidized by a photocatalyst in its excited state, leading to the formation of an alkyl radical and the release of CO₂. unl.eduacs.org This alkyl radical can then participate in various downstream reactions, such as coupling or hydrogen/deuterium abstraction. nju.edu.cnunl.eduacs.org The strength of the base used to form the carboxylate salt, such as cesium carbonate or cesium hydroxide (B78521), is important as it needs to be strong enough to deprotonate the carboxylic acid to form the reactive carboxylate species. nju.edu.cnunl.edu

Catalytic Mechanisms in Condensation and Esterification

Cesium-containing catalysts, including those derived from or used in conjunction with cesium salts like propanoate, have been investigated for their activity in condensation and esterification reactions. These processes are fundamental in organic synthesis for forming carbon-carbon and carbon-oxygen bonds.

Aldol (B89426) Condensation Reactions (e.g., Methyl Propionate (B1217596) with Formaldehyde)

Cesium-based catalysts have demonstrated effectiveness in aldol condensation reactions, such as the reaction between methyl propionate and formaldehyde (B43269) to produce methyl methacrylate (B99206) (MMA). This reaction is a key route for MMA synthesis. Studies have shown that supported alkali metal oxides, including cesium hydroxide supported on silica (B1680970), can catalyze this vapor-phase condensation. sigmaaldrich.comescholarship.orgpsu.edu The catalytic performance in these reactions is influenced by the acid-base properties of the catalyst. For instance, a suitable balance of acid-base sites on supported cesium catalysts, potentially modified with other elements like zirconium, can significantly improve the selectivity and yield of methyl methacrylate. acs.orgtandfonline.com

Research indicates that the moderate addition of cesium species into a catalyst can substantially promote the condensation reaction compared to other alkali metals. researchgate.netresearchgate.net The mechanism often involves the activation of methyl propionate, likely through the formation of an enolate species facilitated by basic sites on the catalyst surface. This nucleophilic enolate then attacks the carbonyl carbon of formaldehyde, followed by dehydration to yield methyl methacrylate.

Studies on supported cesium catalysts for the condensation of methyl propionate with formaldehyde have explored various supports like silica and SBA-15. escholarship.orgresearchgate.net The characterization of these catalysts, using techniques such as NH3-TPD and CO2-TPD, helps to understand the nature and strength of acid and base sites, which are crucial for catalytic activity. researchgate.netresearchgate.net

Esterification Catalysis by Cesium-Containing Heteropolyacids

Cesium salts of heteropolyacids (HPAs) have been explored as solid acid catalysts for esterification reactions. These catalysts, such as cesium salts of phosphotungstic acid (CsxH3-xPW12O40), offer advantages like low corrosiveness and easy recovery compared to homogeneous acid catalysts. scielo.org.zamdpi.commdpi.com The catalytic activity, acidity, and solubility of these catalysts are related to their cesium content. scielo.org.za

In esterification reactions, cesium-exchanged heteropolyacids supported on materials like clay have been used. For example, Cs2.5H0.5PW12O40/K-10 has been employed as a solid acid catalyst for the esterification of propanoic acid with 1,2-propanediol. researchgate.netrsc.org The mechanism typically involves the activation of the carboxylic acid by the acidic sites of the catalyst, making it susceptible to nucleophilic attack by the alcohol. mdpi.com The solid acid catalyst protonates the hydroxyl oxygen, generating a cationic center on the alcohol after dehydration, which then reacts. scielo.org.za The reusability and stability of these cesium-containing heteropolyacid catalysts have been investigated, showing consistent activity over multiple cycles under certain conditions. scielo.org.zaresearchgate.net

Base-Mediated Reactions

Cesium compounds, including cesium carboxylates like cesium propanoate, are known for their basic properties and have been utilized to mediate various reactions. The enhanced reactivity observed with cesium bases in polar aprotic solvents is often attributed to the "cesium effect," where the large cesium cation is effectively solvated, leaving the anion highly reactive. acs.orgnih.gov

Chemoselective N-Alkylation of Primary Amines

Cesium bases, such as cesium hydroxide and potentially cesium carboxylates, have been found to promote the chemoselective N-alkylation of primary amines. This method allows for the efficient synthesis of secondary amines while suppressing the formation of overalkylated tertiary amines. organic-chemistry.orgscispace.com The high chemoselectivity is a significant advantage over traditional alkylation methods that often lead to mixtures of products. organic-chemistry.orgwikipedia.org

The mechanism for this chemoselective alkylation involves the deprotonation of the primary amine by the cesium base, generating a more nucleophilic amine anion. This anion then reacts with the alkylating agent (e.g., alkyl bromide or sulfonate). The cesium cation's interaction is believed to play a role in favoring monoalkylation. scispace.com Studies have shown that using dry powdered molecular sieves can further enhance the reaction by removing water, which can interfere with the basic conditions. organic-chemistry.org

Carboxylate-Assisted C-H Carboxylation

Insights into Acid-Base Properties and Catalytic Activity

The acid-base properties of cesium-containing materials are intrinsically linked to their catalytic activity in many of the discussed transformations. For instance, in aldol condensation, the presence and strength of basic sites, often generated by supported cesium species, are crucial for activating the organic substrate. acs.orgtandfonline.comresearchgate.net

In the case of cesium heteropolyacid salts, the residual protons exhibit strong acidity, enabling them to function as solid acid catalysts in reactions like esterification. scielo.org.za The balance between acidity and basicity in bifunctional catalysts containing cesium is a key factor in optimizing yield and selectivity in reactions like the condensation of methyl propionate and formaldehyde. acs.orgtandfonline.com

Furthermore, the basicity of cesium carbonate and other cesium bases is fundamental to their role in mediating reactions like N-alkylation and C-H carboxylation, where deprotonation is a critical initial step. organic-chemistry.orgscispace.comthieme-connect.denih.gov The unique behavior of cesium ions, contributing to the "cesium effect," can influence the degree of ion pairing and solvation, thereby affecting the accessibility and reactivity of the basic or nucleophilic species in the reaction medium. acs.orgnih.gov This highlights the importance of understanding the interplay between the ionic nature of cesium salts and the reaction environment in determining catalytic outcomes.

Chain Growth and Selectivity in Alcohol Synthesis (Cesium-Promoted Catalysts)

Research findings indicate that cesium promotion can lead to a notable increase in the synthesis rates of higher oxygenates, including ethanol, 1-propanol, and 2-methyl-1-propanol, compared to unpromoted catalysts. uni.luwikipedia.org Simultaneously, the addition of cesium can suppress the formation of hydrocarbons. wikipedia.org The selectivity towards higher oxygenates has been observed to increase significantly with optimal cesium loading. wikipedia.org

Mechanistic studies suggest that cesium promotion influences the carbon-carbon bond formation pathways. On Cu/ZnO catalysts, the synthesis of higher alcohols is believed to involve the coupling of oxygenated C₁ intermediates. uni.lu Isotope labeling studies have provided insights into these pathways, indicating both linear and branched carbon chain growth. uni.lu Over cesium-promoted catalysts, a mechanism involving the addition of oxygenated C₁ intermediates to the β-carbons of existing oxygenated intermediates has been proposed, alongside linear addition. uni.lu This can proceed via a β-ketoalkoxide intermediate, sometimes referred to as aldol coupling with oxygen retention reversal. uni.lu The fine-tuning of intermediate binding energies by cesium is considered crucial for facilitating C-C coupling and enabling the synthesis of higher alcohols like ethanol. nih.gov

The formation of esters, such as methyl formate (B1220265) and methyl propanoate, has also been observed in these cesium-promoted systems, and their yields can correlate with the yields of higher alcohols. wikipedia.orgwikipedia.org This suggests that esters might be involved as intermediates or byproducts in the complex reaction network leading to alcohol formation. Studies have shown that increasing cesium loading can increase the selectivity to C₂+ oxygenates, which include these esters and higher alcohols. wikipedia.org

While cesium propanoate is recognized as a useful synthetic reagent exhibiting the "cesium effect" in various organic transformations, such as SN2 displacements and epoxide cleavage nih.govfishersci.sewikipedia.org, its specific, direct role as the primary active catalytic species for chain growth in alcohol synthesis from syngas or CO₂ hydrogenation is not as extensively detailed in the provided literature as the broader concept of "cesium-promoted catalysts." However, cesium propionate is mentioned as a useful synthetic chemical reagent and a precursor for cesium-based catalysts nih.gov. Thus, it could serve as a source of cesium in the preparation of these promoted catalytic systems, contributing indirectly to the observed effects on chain growth and selectivity in alcohol synthesis.

Detailed research findings on the effect of cesium loading on product yields over Cu/ZnO catalysts highlight the influence of cesium on selectivity. For instance, studies on Cs/Cu/ZnO catalysts at specific conditions (583K and 7.6 MPa with H₂/CO = 0.45 synthesis gas) showed varying yields of products like methanol (B129727), ethanol, 1-propanol, and methyl esters at different cesium concentrations. wikipedia.org

| Cs Level (mol%) | Methanol Yield (g/kg cat/hr) | Ethanol + 1-Propanol + 2-Methyl-1-propanol Yield (g/kg cat/hr) | Methyl Esters Yield (g/kg cat/hr) |

| 0.0 | Data not explicitly available in snippet for direct comparison in this format | Lower compared to promoted catalysts wikipedia.org | Lower compared to promoted catalysts wikipedia.org |

| 0.34 | Data not explicitly available in snippet for direct comparison in this format | Higher compared to unpromoted wikipedia.org | Correlated with higher alcohol yields wikipedia.org |

| 0.4 | Optimum for enhancing higher alcohols like isobutanol fishersci.at | Enhanced fishersci.at | Increased fishersci.at |

| 0.43 | Slightly less active for higher alcohols than 2.5 mol% Cs/Cu/Zn/Cr fishersci.at | Produced wikipedia.org | Produced wikipedia.org |

| 0.5 | Maximum methanol yield observed at this loading on Cu/ZnO wikipedia.org | Increased selectivity to C2+ oxygenates wikipedia.org | Increased selectivity to C2+ oxygenates wikipedia.org |

| 1.5 | Produced wikipedia.org | Produced wikipedia.org | Produced wikipedia.org |

| 2.52 (on Cu/Zn/Al) | Much more active for methanol synthesis fishersci.at | Much less active for higher alcohols fishersci.at | Not specified in snippet fishersci.at |

| 3 (on Cu/Zn/Cr) | Not specified in snippet fishersci.at | Slightly more active for higher alcohols than 0.43 mol% Cs/Cu/ZnO fishersci.at | Not specified in snippet fishersci.at |

The precise mechanism by which cesium, potentially introduced via a precursor like cesium propanoate, influences chain growth and selectivity involves complex interactions with the catalyst surface and reaction intermediates. The ability of cesium to tune the binding of intermediates and facilitate associative reaction steps at interfacial sites appears to be a key factor in promoting the synthesis of higher alcohols. nih.gov

Applications of Cesium Propanoate in Advanced Materials and Catalysis

Catalysis in Organic Synthesis

In the realm of organic synthesis, cesium salts, including cesium propanoate, are recognized for their ability to enhance reaction rates, improve yields, and influence selectivity under mild conditions. This phenomenon, often termed the "cesium effect," is attributed to the high solubility of cesium salts and the unique coordination properties of the large cesium cation. biofuranchem.comresearchgate.neteurekaselect.com

Promoting Esterification Reactions

Cesium compounds have shown efficacy in catalyzing esterification reactions, which are fundamental processes in organic chemistry for producing esters. While direct catalysis by cesium propanoate is a specific application, the broader role of cesium-containing catalysts is well-documented. For instance, cesium-exchanged heteropoly acids supported on materials like K-10 clay have been successfully used as solid acid catalysts for the esterification of propanoic acid with diols such as 1,2-propanediol. nih.gov

The reaction involves the formation of a diester, a valuable chemical used as a food flavoring agent. nih.gov The catalytic activity is influenced by several parameters, including temperature and the molar ratio of reactants. Studies on similar esterification reactions, such as the formation of propyl propanoate from propanoic acid and 1-propanol, have shown that increasing the reaction temperature generally increases the reaction rate and yield. eurekaselect.comalfa-chemistry.com For example, in a sulfuric acid-catalyzed system, the conversion of propanoic acid to propyl propanoate after 30 minutes increased from 42.3% at 35°C to 85.6% at 65°C. eurekaselect.comalfa-chemistry.com Cesium-based catalysts are valued for their potential to offer milder reaction conditions and easier work-up procedures compared to traditional homogeneous catalysts. biofuranchem.com

| Reaction Time | Conversion at 35°C (%) | Conversion at 65°C (%) |

|---|---|---|

| 30 min | 42.3 | 85.6 |

| 210 min | 83.7 | 96.9 |

Facilitating Aldol (B89426) Condensation for Acrylate and Methacrylate (B99206) Production

Cesium-based catalysts are particularly effective in facilitating the vapor-phase aldol condensation of methyl propionate (B1217596) with formaldehyde (B43269) to produce methyl methacrylate (MMA), a key monomer in the production of acrylic plastics. In this process, cesium-impregnated silica (B1680970) (Cs/SiO₂) has demonstrated high activity and selectivity. Supported cesium catalysts, such as cesium hydroxide (B78521) on silica gel, have been identified as superior solid base catalysts for this transformation. Research indicates that an optimal atomic ratio of Cesium to Silicon (Cs/Si) is crucial for maximizing the yield of MMA.

Experimental studies have shown that a Zr-Mg-Cs/SiO₂ catalyst exhibits significant activity for this reaction. Although its activity may decrease over time, the catalyst can be fully regenerated through calcination, demonstrating excellent reusability over hundreds of hours of operation, making it a promising candidate for industrial applications.

| Catalyst System | Reactants | Product | Key Finding |

|---|---|---|---|

| Cesium hydroxide on Silica Gel | Methyl Propionate + Formaldehyde | Methyl Methacrylate (MMA) | Identified as an effective solid base catalyst with an optimal Cs/Si ratio. |

| Zr-Mg-Cs/SiO₂ | Methyl Propionate + Formaldehyde | Methyl Methacrylate (MMA) | Showed moderate activity and excellent regenerability over 16 cycles (>500 hours). researchgate.net |

Regioselective and Stereoselective Organic Transformations

The large ionic radius and distinct coordination chemistry of the cesium cation can be harnessed to control the regioselectivity and stereoselectivity of organic reactions. This "cesium effect" can steer a reaction toward a specific structural isomer or stereoisomer. For example, in certain cross-coupling reactions, the choice of a cesium salt as the base can lead to a completely different product compared to when other alkali metal bases are used.

A notable example is the reaction of β-ketoesters with 1,2,3-triazine (B1214393) 1-oxides, where cesium carbonate almost exclusively promotes the formation of pyridone products. nih.gov In contrast, other inorganic bases like sodium carbonate lead to the formation of pyridine (B92270) scaffolds. nih.gov Computational studies have revealed that the cesium-coordinated intermediate preferentially directs the nucleophilic attack to the ester carbon, leading to the pyridone, whereas the sodium-coordinated species favors attack at the ketone carbon, resulting in the pyridine. nih.gov This demonstrates a powerful, chemodivergent synthetic strategy driven by the specific properties of the cesium ion. Similarly, cesium salts have been used to achieve high enantioselectivity in asymmetric carboxylation reactions, highlighting their role in constructing chiral molecules. researchgate.net

Decarboxylative Functionalizations

Cesium carboxylates, including cesium propanoate, are valuable substrates in decarboxylative functionalization reactions. This synthetic strategy utilizes carboxylic acids, which are abundant and stable, as starting materials to form new carbon-carbon or carbon-heteroatom bonds via the generation of radical intermediates upon extrusion of CO₂.

Role in Advanced Material Synthesis

Beyond catalysis, cesium propanoate and other cesium carboxylates serve as essential building blocks in the synthesis of advanced functional materials, particularly in the field of optoelectronics.

Precursor in Perovskite Nanocrystal Fabrication for Optoelectronics

Cesium lead halide perovskites (CsPbX₃, where X = Cl, Br, I) are a class of semiconductor materials that have attracted immense interest for their outstanding optoelectronic properties, making them suitable for applications in LEDs, solar cells, and photodetectors. The synthesis of high-quality perovskite nanocrystals often relies on the careful selection of precursor materials.

Cesium carboxylates, such as cesium acetate (B1210297) and cesium oleate, have been identified as highly effective cesium precursors. scbt.com Compared to the more commonly used cesium carbonate (Cs₂CO₃), cesium carboxylates offer significant advantages. They exhibit enhanced solubility in the organic solvents used for colloidal synthesis and are compatible with lower reaction temperatures. biofuranchem.comscbt.com This increased processability allows for the use of a wider range of reactants, such as organic acids and amines with shorter carbon chains, which can be beneficial for carrier transport in optoelectronic devices. scbt.com The use of a more soluble and versatile precursor like a cesium carboxylate leads to better control over nanocrystal size and improved reproducibility of their exceptional optoelectronic properties. scbt.com

Application in Superconducting Film Preparation (Metal Propionate Precursors)

The synthesis of high-temperature superconducting films often relies on cost-effective and scalable methods like chemical solution deposition (CSD). A key aspect of CSD is the development of suitable precursor materials that can be dissolved to create a stable coating solution. Metal carboxylates, including propionates, have been identified as valuable precursors for this purpose.

The general approach involves the synthesis of various metal propionate powders, such as those of copper, yttrium, and barium, which serve as the building blocks for complex superconducting oxides. These metal propionate precursors are advantageous due to their solubility in organic solvents and their ability to decompose cleanly at elevated temperatures, leaving behind the desired metal oxide components. This process, known as metal-organic deposition (MOD), allows for the creation of thin, homogeneous films with controlled stoichiometry.

While the literature extensively covers the use of other metal propionates in the fabrication of rare-earth barium copper oxide (REBCO) superconducting films, the inclusion of cesium propanoate in these precursor systems offers a potential avenue for further research. The incorporation of cesium could modify the properties of the resulting superconducting material, potentially influencing critical temperature and current density. The "cesium effect," observed in organic synthesis, suggests that the large cesium ion can influence reaction pathways and crystal growth, which could be beneficial in the formation of high-quality superconducting films.

The process typically involves dissolving the metal propionate precursors in a suitable solvent system, followed by spin-coating onto a substrate to form a uniform thin film. A subsequent heat treatment process, involving pyrolysis and high-temperature annealing, converts the metal-organic precursors into the final crystalline superconducting oxide phase. The precise control over the precursor chemistry and processing conditions is crucial for achieving the desired superconducting properties.

Table 1: Metal Propionate Precursors in Superconducting Film Synthesis

| Metal Propionate | Role in Superconducting Film | Synthesis Method |

|---|---|---|

| Copper (II) Propionate | Source of copper oxide | Reaction of copper oxide with propionic acid |

| Yttrium (III) Propionate | Source of yttrium oxide | Reaction of yttrium oxide with propionic acid |

| Barium Propionate | Source of barium oxide | Reaction of barium carbonate with propionic acid |

| Cesium Propanoate (potential) | Dopant or modifying agent | Reaction of cesium carbonate with propionic acid |

Integration into High-Performance Materials

Perovskite solar cells are a promising photovoltaic technology, but their long-term stability remains a critical challenge. The partial or complete substitution of organic cations (like methylammonium (B1206745) or formamidinium) with the inorganic cesium cation can lead to a more robust and stable perovskite structure. Cesium-containing perovskites exhibit improved phase stability, preventing the degradation of the photoactive perovskite layer under operational stress.

Cesium propanoate, due to its solubility in solvents commonly used for perovskite precursor solutions, can be an effective source for introducing cesium ions during the fabrication process. The propionate anion is readily removed during the annealing step, leaving the cesium cation to be incorporated into the perovskite crystal structure. Research has demonstrated that the addition of cesium can lead to perovskite films with improved morphology, enhanced crystallinity, and reduced defect densities, all of which contribute to better device performance.

The benefits of incorporating cesium, potentially from a cesium propanoate precursor, into perovskite solar cells are summarized below:

Enhanced Thermal Stability: Cesium-containing perovskites can withstand higher temperatures without degrading.

Improved Phase Purity: The presence of cesium can suppress the formation of undesirable non-perovskite phases.

Reduced Recombination: Cesium doping can passivate defects in the perovskite film, leading to lower charge carrier recombination and higher open-circuit voltages.

Table 2: Impact of Cesium Integration in Perovskite Solar Cells

| Property | Effect of Cesium Incorporation | Underlying Mechanism |

|---|---|---|

| Thermal Stability | Increased | Stabilization of the perovskite crystal lattice |

| Moisture Resistance | Improved | Formation of a more robust and less hygroscopic material |

| Power Conversion Efficiency | Enhanced | Reduced defect density and improved charge transport |

| Phase Stability | Improved | Suppression of undesirable phase transitions |

Industrial and Research Laboratory Applications Beyond Direct Reaction Medium

Beyond its role as a direct participant in chemical reactions, cesium propanoate finds utility in various industrial and research settings due to its unique chemical and physical properties.

In the realm of organic synthesis , cesium propanoate is a key reagent that exemplifies the "cesium effect." This term refers to the enhanced reactivity of cesium salts, particularly in nucleophilic substitution reactions. The large, soft cesium cation is weakly coordinated to the propionate anion in solution, leading to a "naked" and highly reactive carboxylate nucleophile. This results in higher reaction yields, faster reaction times, and milder reaction conditions compared to the use of other alkali metal propionates. This effect is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals. For instance, cesium propanoate has been effectively used as an epoxide-cleaving and inversion reagent in the synthesis of polypropionate natural products.

In the petroleum industry , organic cesium carboxylate salts are finding application as additives in drilling and completion fluids, especially in high-pressure, high-temperature (HPHT) wells. While cesium formate (B1220265) is more commonly cited, the properties of cesium propanoate make it a candidate for similar applications. These fluids are valued for their high density, which helps to control wellbore pressure, and their low corrosivity. The use of cesium-based fluids can lead to improved drilling efficiency and increased hydrocarbon recovery.

As a precursor for catalysts , cesium propanoate can be used to synthesize cesium-doped catalysts. Cesium is a well-known promoter in heterogeneous catalysis, where it can enhance the activity, selectivity, and stability of various catalysts. By using cesium propanoate as a precursor, a uniform dispersion of cesium onto a catalyst support can be achieved. For example, cesium-promoted catalysts are used in various industrial processes, including oxidation and dehydration reactions.

Furthermore, cesium propanoate is utilized in ion-exchange processes . Due to the high affinity of certain materials, such as zeolites and clays, for cesium ions, cesium propanoate can be used to modify the properties of these materials. This is relevant in applications such as the preparation of specialized catalysts and in the separation and purification of materials.

Table 3: Summary of Industrial and Research Applications

| Application Area | Specific Use of Cesium Propanoate | Key Advantage |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution reactions, epoxide cleavage | "Cesium effect" leading to higher yields and milder conditions |

| Petroleum Industry | Additive in drilling and completion fluids | High density and low corrosivity |

| Catalysis | Precursor for cesium-doped catalysts | Enhances catalyst activity, selectivity, and stability |

| Materials Science | Ion-exchange in zeolites and clays | Modification of material properties |

Future Directions and Emerging Research Areas for Cesium Propanoate

Development of Novel Synthetic Routes for Cesium Propanoate

The advancement of cesium propanoate applications is intrinsically linked to the development of efficient, scalable, and sustainable methods for its synthesis. Traditional synthesis often involves the reaction of cesium carbonate with propionic acid. mdpi.com Future research is expected to focus on novel synthetic strategies that offer greater control over purity, morphology, and cost-effectiveness.

Key research thrusts include:

Continuous Flow Synthesis: Moving from batch to continuous flow processes could enable tighter control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity. This method also offers inherent safety advantages and potential for easier scale-up.

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, could provide a solvent-free or low-solvent route to cesium propanoate, aligning with the principles of green chemistry by reducing waste.

Computationally-Guided Synthesis: The use of Computer-Aided Synthesis Planning (CASP) algorithms and machine learning models is a burgeoning area in chemistry. These tools can analyze vast reaction databases to predict optimal reaction conditions and even propose entirely new synthetic pathways for cesium propanoate with higher efficiency and fewer byproducts.

| Synthetic Route | Potential Advantages | Research Focus |

|---|---|---|

| Traditional Batch Synthesis | Well-understood, simple setup | Optimization of existing procedures |

| Continuous Flow Synthesis | High consistency, improved safety, scalability | Reactor design, parameter optimization |

| Mechanochemistry | Reduced solvent waste, novel reactivity | Energy input control, reaction kinetics |

| Computationally-Guided Synthesis | Accelerated discovery, optimized conditions | Algorithm development, experimental validation |

Exploration of Cesium Propanoate in Sustainable and Green Chemistry Applications

The principles of green and sustainable chemistry prioritize the reduction of hazardous substances, minimization of waste, and use of efficient catalytic processes. mdpi.comnih.gov Cesium propanoate, as a potentially versatile chemical tool, is ripe for exploration within this framework.

Future research could investigate its utility in:

Catalysis: Cesium salts have demonstrated catalytic activity in various organic transformations. mdpi.com Investigating cesium propanoate as a solid base catalyst could offer an alternative to more corrosive or hazardous reagents. Its potential role in reactions such as esterifications, transesterifications, or condensation reactions could lead to more environmentally benign chemical processes.

Biodegradable Precursors: The propanoate moiety suggests that the compound could serve as a precursor for creating cesium-containing materials where the organic byproduct is readily biodegradable. For instance, in the synthesis of cesium-based nanoparticles or metal-organic frameworks (MOFs), the propionic acid byproduct is less environmentally persistent than many other organic ligands.

Solvent Replacement: Research into using cesium propanoate in ionic liquids or deep eutectic solvents could contribute to the development of greener reaction media, reducing reliance on volatile organic compounds (VOCs). nih.gov

Advanced Characterization of Cesium Propanoate in Operando Catalysis

To fully understand and engineer the catalytic potential of cesium propanoate, it is crucial to study its behavior under actual reaction conditions. Operando spectroscopy provides the tools to observe the dynamic structural and electronic changes in a catalyst as it functions, bridging the gap between its static state and its active role in a chemical transformation. chimia.chethz.ch

Future studies should employ a multi-technique operando approach to characterize cesium propanoate in a catalytic cycle. nih.gov This could involve:

X-ray Absorption Spectroscopy (XAS): To probe the local coordination environment and oxidation state of the cesium atoms during a reaction, providing insight into the active sites. chimia.ch

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): To identify and monitor adsorbed species and reaction intermediates on the surface of the catalyst. chimia.ch

X-ray Diffraction (XRD): To track changes in the crystalline structure of cesium propanoate under reaction temperatures and pressures. chimia.ch

Raman Spectroscopy: To complement DRIFTS in identifying vibrational modes of surface species and changes in the catalyst structure. chimia.ch

| Technique | Information Gained | Relevance to Catalysis |

|---|---|---|

| Operando XAS | Cesium coordination, oxidation state | Identification of active catalytic sites |

| Operando DRIFTS | Surface adsorbates, reaction intermediates | Elucidation of reaction mechanisms |

| Operando XRD | Crystalline phase stability and changes | Understanding catalyst stability and deactivation |

| Operando Raman | Vibrational modes of catalyst and adsorbates | Confirming structural integrity and surface chemistry |

Theoretical Prediction and Design of New Cesium Propanoate-Mediated Reactions

The "cesium effect," where cesium ions uniquely influence reaction rates and selectivity compared to other alkali metals, is a well-documented phenomenon. nih.gov Recent computational studies have begun to unravel the origins of this effect, showing that the large ionic radius and coordination preferences of cesium can alter the conformational geometry of transition states, thereby favoring one reaction pathway over another. nih.govrsc.org

This opens a significant research avenue for cesium propanoate. Future work should leverage theoretical and computational chemistry to:

Model Reaction Mechanisms: Using Density Functional Theory (DFT) and other computational methods to model proposed reactions catalyzed by cesium propanoate. This can predict activation energies and transition state structures, guiding experimental efforts toward the most promising applications.

Predict Chemodivergence: Computational studies can compare the influence of cesium propanoate against sodium or potassium propanoate in reactions with multiple potential outcomes. This could lead to the design of highly selective, chemodivergent syntheses where the choice of alkali metal cation dictates the product formed. nih.govrsc.org

Design Novel Reactions: By understanding the fundamental interactions between the cesium ion, the propanoate anion, and various substrates, researchers can theoretically design new transformations that exploit the unique properties of cesium propanoate.

A computational study comparing cesium and sodium ions in oxadiaza excision cross-coupling reactions revealed that the cesium-coordinated species preferentially directs the reaction to the ester carbon, whereas sodium does not, leading to different product classes from the same starting materials. rsc.org

Expanding Applications in Emerging Technologies

While direct applications of cesium propanoate are not yet established, the use of other cesium compounds in a range of advanced technologies points to promising areas for future investigation.

Energy Storage: Cesium-containing additives and materials are being actively researched for next-generation batteries. Cesium nitrate (B79036) has been used as an electrolyte additive to stabilize the electrodes in lithium metal batteries, improving cycle life. bnl.gov Furthermore, sodium-cesium alloys are being developed for lower-temperature sodium-beta batteries. Research into cesium propanoate as an electrolyte additive or as a precursor for novel cesium-based anode or cathode materials could yield significant advances in battery performance. researchgate.net

Electronics and Sensing: The unique electronic properties of cesium compounds make them suitable for various sensing applications. mdpi.com Cesium propanoate could be investigated as a component in chemical sensors or as a precursor for thin-film materials with specific electronic or optical properties for use in next-generation devices.

| Technology Area | Potential Role of Cesium Propanoate | Rationale / Related Research |

|---|---|---|

| Energy Storage | Electrolyte additive; Precursor for electrode materials | CsNO3 improves Li-metal battery stability bnl.gov; Cs-alloys used in Na-beta batteries. |

| Perovskite Optoelectronics | Cesium source for perovskite synthesis (e.g., CsPbX3) | Need for precursors that offer better control and stability. mdpi.comrsc.org |

| Chemical Sensing | Active layer component or precursor | Cesium lead halide perovskites show promise in sensing applications. mdpi.com |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing cesium propanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves neutralizing propanoic acid with cesium carbonate or hydroxide under controlled conditions. Characterization should include FT-IR spectroscopy (to confirm carboxylate bonding), X-ray diffraction (for crystal structure analysis), and elemental analysis (to verify stoichiometry) . Reproducibility requires strict control of temperature, solvent purity, and reaction time. Calibration of instruments (e.g., NMR, mass spectrometry) is critical for accurate data interpretation .

Q. How can researchers design controlled experiments to investigate the thermal stability of cesium propanoate?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Compare decomposition temperatures with analogous alkali metal propanoates (e.g., sodium or potassium salts) to identify trends. Include triplicate trials to assess variability and ensure statistical significance .

Q. What are the best practices for reconciling contradictory solubility data for cesium propanoate in polar vs. nonpolar solvents?

- Methodological Answer : Conduct solubility tests using standardized solvent grades (e.g., HPLC-grade vs. technical-grade) and document ambient conditions (temperature, humidity). Cross-reference results with literature using databases like SciFinder or Reaxys , and apply ANOVA to determine if discrepancies arise from experimental error or intrinsic material properties .

Advanced Research Questions

Q. How can the PICOT framework be adapted to structure mechanistic studies on cesium propanoate’s reactivity in catalytic applications?

- Methodological Answer :

- P (Population): Cesium propanoate in heterogeneous catalysis.

- I (Intervention): Reaction conditions (e.g., pressure, temperature).

- C (Comparison): Catalytic efficiency vs. other alkali metal carboxylates.

- O (Outcome): Yield, turnover frequency, or selectivity metrics.

- T (Time): Reaction duration optimization.

This framework ensures systematic hypothesis testing and aligns with FINER criteria (Feasible, Novel, Ethical) .

Q. What computational strategies are effective for modeling cesium propanoate’s interaction with biological membranes in pharmacological studies?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for cesium ions (e.g., CHARMM36). Validate predictions against experimental permeability assays (e.g., PAMPA). Address contradictions by adjusting hydration models or ionic strength parameters in simulations .

Q. How should researchers address ethical and safety challenges when handling cesium propanoate in toxicity assays?